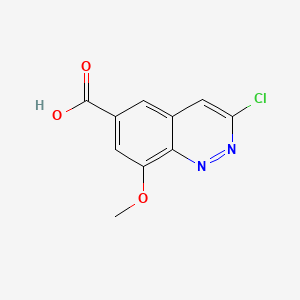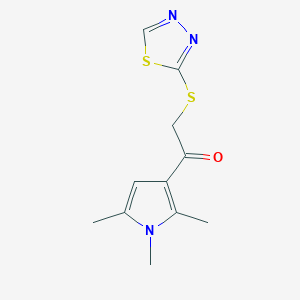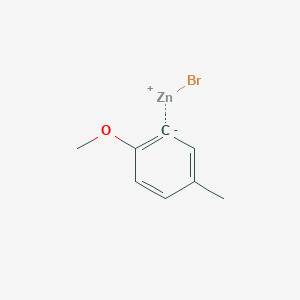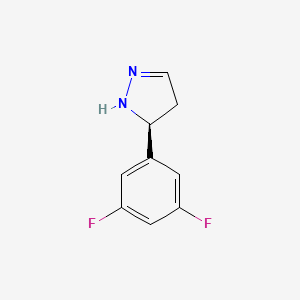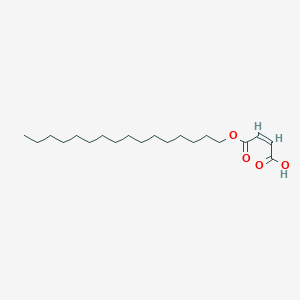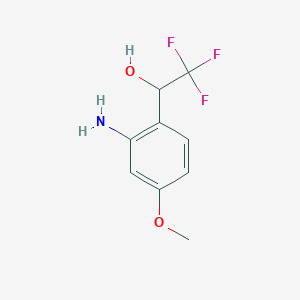
1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a trifluoroethanol moiety
Méthodes De Préparation
The synthesis of 1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-methoxyphenol and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Common reagents include hydrochloric acid or sodium hydroxide.
Industrial Production: Industrial production methods may involve the use of catalysts to increase yield and efficiency. .
Analyse Des Réactions Chimiques
1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides to form substituted derivatives
Applications De Recherche Scientifique
1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways.
Pathways Involved: It can influence cellular signaling pathways, such as those related to apoptosis and inflammation, thereby exerting its biological effects
Comparaison Avec Des Composés Similaires
1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Amino-4-methoxyphenyl)ethanone and 1-(2-Amino-4-methoxyphenyl)methanol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of the trifluoroethanol moiety in this compound imparts unique chemical and biological properties, making it distinct from its analogs
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C9H10F3NO2 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
1-(2-amino-4-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H10F3NO2/c1-15-5-2-3-6(7(13)4-5)8(14)9(10,11)12/h2-4,8,14H,13H2,1H3 |
Clé InChI |
KFZZFXLBTFPRHL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(C(F)(F)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
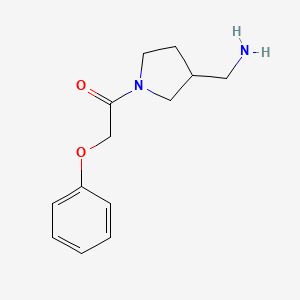
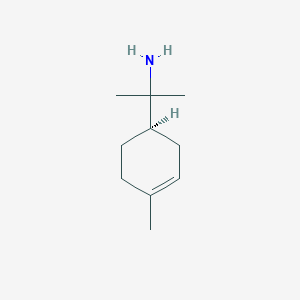

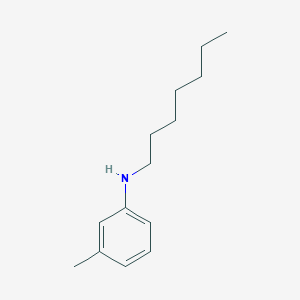
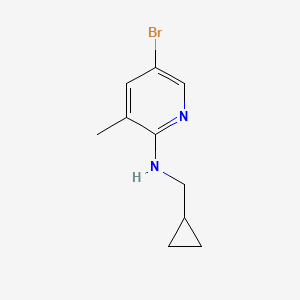
![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)


